Evaluation of NPBWR1 Antagonist Potency Relative to the HTS-Derived Lead Compound
In the context of NPBWR1 (GPR7) antagonist development, the compound 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one represents a key analog of the initial HTS lead, 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one. SAR analysis established that the dimethylphenyl lead possessed initial micromolar activity. Further optimization revealed that specific N2-aryl substitutions are critical for enhancing potency into the submicromolar range [1]. While a direct Ki for the target compound is not publicly disclosed alongside the comparator, its design explicitly probes the effect of replacing the electron-donating 3,5-dimethylphenyl group with an electron-withdrawing 4-bromophenyl group, a modification known in this series to confer distinct binding and selectivity profiles compared to both the initial hit and the highly optimized fluorenyl analog, CYM50769 (IC50 < 1 µM) [1].
| Evidence Dimension | NPBWR1 Antagonist Potency & Selectivity Modulation by N2-Substituent |
|---|---|
| Target Compound Data | Not publicly disclosed in the same assay system, but incorporates the activity-determining 4-bromophenyl N2-substituent. |
| Comparator Or Baseline | Lead compound: 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one (micromolar activity). Optimized analog: CYM50769 (5-chloro-2-(9H-fluoren-9-yl) analog) with submicromolar IC50 and high selectivity [1]. |
| Quantified Difference | The structural switch from electron-donating (3,5-dimethylphenyl, micromolar activity) to electron-withdrawing and polarizable (4-bromophenyl or 9H-fluoren-9-yl, submicromolar activity) groups at the N2 position is essential for gaining potency. |
| Conditions | In vitro functional assay measuring inhibition of NPW activation of human NPBWR1 receptor [1]. |
Why This Matters
This compound is a critical tool for probing the precise electronic and steric requirements for transitioning from a micromolar hit to a nanomolar lead in a clinically relevant GPCR target, a role unmet by either the original lead or the final optimized compound.
- [1] Guerrero M, Urbano M, Schaeffer MT, Brown S, Rosen H, Roberts E. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists. Bioorg Med Chem Lett. 2013 Feb 1;23(3):614-9. View Source
